molecular formula C9H13NO2 B13051499 (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol

(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol

Cat. No.: B13051499
M. Wt: 167.20 g/mol
InChI Key: QHVROHIAEVPTPN-UHFFFAOYSA-N
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Description

(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol (CAS: 1314897-23-8) is a pyridine derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.2 g/mol . It features a pyridine ring substituted with a methoxy group at position 4, methyl groups at positions 5 and 6, and a hydroxymethyl group at position 2. This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, notably in the synthesis of 5-hydroxyomeprazole (a metabolite of the proton pump inhibitor omeprazole) via acylation with 2-methylbenzoyl chloride . The compound is typically handled in laboratory settings, though commercial availability has been discontinued .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(4-methoxy-5,6-dimethylpyridin-3-yl)methanol

InChI

InChI=1S/C9H13NO2/c1-6-7(2)10-4-8(5-11)9(6)12-3/h4,11H,5H2,1-3H3

InChI Key

QHVROHIAEVPTPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C)CO)OC

Origin of Product

United States

Preparation Methods

Reduction of Methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate

One common synthetic approach involves the reduction of methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate to the corresponding alcohol using sodium borohydride as the reducing agent.

  • Procedure:

    • Dissolve methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate in tetrahydrofuran (THF).
    • Add sodium borohydride gradually.
    • Heat the mixture to reflux for several hours to ensure complete reduction of the ester to the primary alcohol.
    • Workup involves quenching the reaction, extraction, and purification (e.g., distillation or recrystallization).
  • Advantages:

    • Mild reaction conditions.
    • High selectivity for ester reduction without affecting other functional groups.
  • References: Vulcanchem product data and synthesis notes.

Catalytic Hydrogenation and Diazotization Route

A more complex but scalable method involves multiple steps starting from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile:

  • Step 1: Catalytic Hydrogenation

    • Hydrogenate 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in the presence of an inert diluent (e.g., dichloromethane, tetrahydrofuran) to obtain 3,5-dimethyl-4-methoxypyridine-2-methanamine.
  • Step 2: Diazotization and Hydrolysis

    • React the amine with sodium nitrite in an aqueous acidic medium (preferably glacial acetic acid-water mixture, ratio 9:1 to 1:1) at low temperatures (-5 to 10 °C).
    • This converts the amine to the corresponding diazonium salt, which hydrolyzes to give the desired this compound.
  • Step 3: Isolation and Purification

    • Alkalize the reaction mixture to liberate the alcohol.
    • Extract with an organic solvent such as methylene chloride.
    • Dry and purify by bulb tube distillation or recrystallization.
  • Notes:

    • The process avoids isolating intermediates, enhancing efficiency.
    • Reaction conditions are mild and allow for scale-up.
  • References: European patent EP0369208A1.

Synthetic Route via Chloromethyl Derivatives and Subsequent Substitution

  • Starting from methyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate, the compound can be converted through a series of chlorination and substitution steps involving:

    • Treatment with phosphoryl chloride (POCl3) to introduce chloromethyl groups.
    • Methanolysis and basification to yield the hydroxymethyl derivative.
    • Final purification by extraction and recrystallization.
  • This route is useful for producing intermediates for further functionalization.

  • References: Synthetic procedures from Arkivoc and related literature.

Novel Synthetic Methods and Scale-Up

  • Recent research has developed scalable synthetic routes for this compound with improved yields and safer conditions.

  • Emphasis on:

    • Avoiding transition metal catalysts.
    • Milder reaction conditions compared to traditional methods.
    • Application of non-aqueous Sandmeyer reactions for related derivatives.
  • These advances facilitate multigram scale synthesis suitable for industrial and research applications.

  • References: State Research Institute Center for Physical Sciences and Technology dissertation.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Reduction of methyl ester Methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate Sodium borohydride, THF Reflux, several hours Mild, selective, straightforward Requires ester precursor
Catalytic hydrogenation + diazotization 3,5-dimethyl-4-methoxypyridine-2-carbonitrile H2, catalyst, NaNO2, acetic acid 0-10 °C, aqueous acidic Scalable, avoids intermediate isolation Multi-step, requires handling diazonium intermediates
Chlorination and substitution Methyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate POCl3, MeOH, base Reflux, controlled temperatures Useful for functionalized derivatives More complex, multiple steps
Novel scalable synthesis Various pyridine derivatives Non-metal catalysts, mild reagents Mild, non-aqueous conditions Safe, scalable, environmentally friendly Method development ongoing

Research Findings on Preparation

  • The reduction of methyl esters with sodium borohydride is well-established and yields high purity this compound suitable for medicinal chemistry applications.

  • The catalytic hydrogenation followed by diazotization offers a versatile route allowing access to both alcohol and chloromethyl derivatives, useful for further synthetic transformations.

  • The chlorination-substitution method enables the preparation of intermediates for total synthesis of complex molecules such as 5-hydroxyomeprazole, highlighting the compound’s role in drug development.

Chemical Reactions Analysis

Esterification Reactions

The hydroxymethyl group undergoes esterification with acyl chlorides or anhydrides. For example:

  • Reaction with benzoyl chloride :
    In dichloromethane (DCM) at 0°C, (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol reacts with benzoyl chloride in the presence of triethylamine (Et₃N) to yield the corresponding benzoyl ester.
    Product : (4-Methoxy-5,6-dimethylpyridin-3-yl)methyl benzoate.
    Conditions : 0°C, 1 h reaction time, stoichiometric Et₃N.

Reaction Type Reagents Conditions Product
EsterificationBenzoyl chloride, Et₃NDCM, 0°C, 1 h(4-Methoxy-5,6-dimethylpyridin-3-yl)methyl benzoate

Oxidation Reactions

The primary alcohol group can be oxidized to a carboxylic acid under controlled conditions:

  • Oxidation with KMnO₄ :
    In aqueous acidic medium, the hydroxymethyl group oxidizes to a carboxylic acid, forming (4-Methoxy-5,6-dimethylpyridin-3-yl)carboxylic acid.
    Conditions : 60°C, 6 h, excess KMnO₄ .

Reaction Type Reagents Conditions Product
OxidationKMnO₄, H₂SO₄H₂O, 60°C, 6 h(4-Methoxy-5,6-dimethylpyridin-3-yl)carboxylic acid

Nucleophilic Substitution

The methoxy group participates in nucleophilic substitution under acidic conditions:

  • Demethylation with HBr :
    Reacting with hydrobromic acid (HBr) in acetic acid at reflux removes the methoxy group, yielding (4-Hydroxy-5,6-dimethylpyridin-3-yl)methanol.
    Conditions : Acetic acid, reflux (118°C), 4 h .

Reaction Type Reagents Conditions Product
Nucleophilic SubstitutionHBr, AcOHReflux, 4 h(4-Hydroxy-5,6-dimethylpyridin-3-yl)methanol

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group using strong reducing agents:

  • Reduction with LiAlH₄ :
    In tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄) reduces the alcohol to (4-Methoxy-5,6-dimethylpyridin-3-yl)methane.
    Conditions : THF, 0°C → room temperature, 2 h .

Reaction Type Reagents Conditions Product
ReductionLiAlH₄THF, 0°C → RT, 2 h(4-Methoxy-5,6-dimethylpyridin-3-yl)methane

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar pyridine derivatives due to substituent positioning:

Compound Key Functional Groups Primary Reactivity
This compoundMethoxy, hydroxymethyl, methylEsterification, oxidation, substitution
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanolMethoxy, hydroxymethyl, methylEnhanced nucleophilic substitution

Key Research Findings

  • Synthetic Utility : The compound serves as a precursor for pyridine-based pharmaceuticals. For example, its ester derivatives are intermediates in synthesizing kinase inhibitors.

  • Stability : The methoxy group stabilizes the pyridine ring against electrophilic attacks, directing reactivity to the hydroxymethyl group .

  • Biological Relevance : Oxidation products of this compound exhibit potential as enzyme inhibitors due to the carboxylic acid moiety .

Scientific Research Applications

Synthesis of Pharmacologically Relevant Compounds

One of the primary applications of (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol is its role as an intermediate in the synthesis of bioactive molecules. For instance, it has been utilized in the development of 5-hydroxyomeprazole, a compound with potential therapeutic effects similar to omeprazole, a widely used proton pump inhibitor. The synthetic method involves the transformation of this compound into 5-hydroxyomeprazole through various chemical reactions that maintain high yields and efficiency under milder conditions compared to traditional methods .

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the presence of the methanol group, which enhances electron donation capabilities .

Multigram Scale Synthesis

The compound has been successfully synthesized on a multigram scale, showcasing its potential for industrial applications. The developed synthetic routes are efficient and environmentally friendly, making them suitable for large-scale production. This scalability is essential for pharmaceutical applications where bulk quantities are often required .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that are useful in creating more complex structures relevant to drug discovery and development .

Study on Synthesis Efficiency

A study demonstrated that using this compound in the synthesis of aminocyclopropylpyridines resulted in high yields while avoiding harsh reaction conditions typically associated with similar syntheses . This efficiency highlights its utility in developing safer synthetic methodologies.

Applications in Blood Analysis

Another research application involves the use of this compound in routine blood analysis for detecting certain biomarkers associated with diseases. Its chemical properties allow it to interact effectively with biological samples, facilitating accurate measurements .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryIntermediate for 5-hydroxyomeprazoleHigh yield synthesis under mild conditions
Antioxidant PropertiesScavenging free radicalsSignificant reduction in oxidative stress
Synthetic Organic ChemistryMultigram scale synthesisEnvironmentally friendly methods developed
Building Block for Complex MoleculesVersatile precursor for drug discoveryUseful in creating complex structures
Blood AnalysisDetection of disease biomarkersEffective interaction with biological samples

Mechanism of Action

The mechanism of action of (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and dimethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous pyridine-based alcohols exhibit variations in substituent positions and functional groups, leading to distinct physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol 1314897-23-8 C₉H₁₃NO₂ 4-OCH₃, 5-CH₃, 6-CH₃, 3-CH₂OH Intermediate for omeprazole derivatives
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 26413-74-1 C₉H₁₃NO₂ 2-OCH₃, 4-CH₃, 6-CH₃, 3-CH₂OH Powder form; room-temperature storage
(6-Methylpyridin-3-yl)methanol 34107-46-5 C₇H₉NO 6-CH₃, 3-CH₂OH Soluble in methanol; used in heterocyclic synthesis
(2,6-Dimethylpyridin-3-yl)methanol 582303-10-4 C₈H₁₁NO 2-CH₃, 6-CH₃, 3-CH₂OH Boronic acid derivatives for Suzuki couplings
(3,5-Dimethylpyridin-4-yl)methanol 201286-63-7 C₈H₁₁NO 3-CH₃, 5-CH₃, 4-CH₂OH High similarity index (0.91) to target compound

Key Differences and Implications

Methyl Group Arrangement: The 5,6-dimethyl substitution in the target compound introduces steric hindrance, which may reduce nucleophilic attack at adjacent positions compared to less hindered analogs like (6-Methylpyridin-3-yl)methanol .

Physicochemical Properties: Solubility: The hydroxymethyl group in all analogs confers polarity, but solubility varies with substituent positions. For example, (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is a stable powder, while the target compound is described as a "colorless glass" post-purification . Melting/Boiling Points: Methyl 4-chloro-5,6-dimethylpyridine-3-carboxylate (a related ester) has a defined melting point (40–41°C), suggesting that esterification or halogenation significantly impacts crystallinity compared to alcohol derivatives .

Reactivity in Synthesis: The target compound undergoes acylation with 2-methylbenzoyl chloride under mild conditions (-5°C to 20°C) to form esters, whereas (2,6-Dimethylpyridin-3-yl)methanol participates in Mitsunobu reactions for ether formation in drug candidates like trypanocidal N-myristoyltransferase inhibitors . Boronic acid derivatives of (2,6-Dimethylpyridin-3-yl)methanol (e.g., CAS 582303-10-4) are utilized in Suzuki-Miyaura cross-couplings, a reaction less commonly reported for the target compound .

Biological and Pharmaceutical Relevance: The target compound’s methoxy and methyl groups may enhance lipophilicity, improving membrane permeability in drug precursors like omeprazole metabolites .

Table 2: Application Comparison

Compound Key Applications References
This compound Omeprazole metabolite synthesis; acylation reactions
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol Intermediate for specialty monomers and UV stabilizers
(2,6-Dimethylpyridin-3-yl)methanol Boronic acid precursors for cross-coupling reactions
(6-Methylpyridin-3-yl)methanol Solubility studies; heterocyclic building blocks

Biological Activity

(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol, a compound derived from pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a methoxy group and two methyl groups on the pyridine ring. Its synthesis typically involves the reduction of corresponding pyridine derivatives using reagents like sodium borohydride in solvents such as tetrahydrofuran (THF) .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections .

2. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in bacterial viability. For example, it has been implicated in inhibiting phosphopantetheinyl transferases (PPTases), which are critical for bacterial survival and virulence . The structure-activity relationship (SAR) studies highlight that modifications to the methoxy and methyl groups can enhance inhibitory potency .

3. Antioxidant Properties

Some studies suggest that this compound may possess antioxidant properties, contributing to its potential role in mitigating oxidative stress-related diseases. However, more detailed investigations are needed to quantify these effects.

Case Studies and Research Findings

Several research articles have explored the biological activity of this compound and its derivatives:

StudyFindings
ResearchGate Study Demonstrated the synthesis of various derivatives with noted antibacterial activity against MRSA.
PMC3983359 Identified the compound's role in inhibiting PPTases without cytotoxic effects on human cells.
PMC9837800 Explored SAR leading to the identification of potent analogs with improved enzyme inhibition profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol, considering regioselectivity and functional group compatibility?

  • Methodology : Begin with halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) and introduce substituents via nucleophilic substitution or metal-catalyzed coupling. For methoxy and methyl groups, use agents like potassium fluoride in dimethyl sulfoxide (DMSO) to enhance regioselectivity . Monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography with silica gel and ethyl acetate/hexane mixtures for purification .

Q. How can spectroscopic methods (NMR, FTIR, MS) be utilized to characterize the compound?

  • Methodology :

  • 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.0–2.5 ppm). Compare coupling patterns to distinguish between 5,6-dimethyl and 4-methoxy substituents .
  • FTIR : Confirm hydroxyl (-OH, ~3200–3600 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What purification techniques are effective for isolating this compound post-synthesis?

  • Methodology : After reaction completion, use recrystallization from methanol or ethanol to remove polar impurities. For complex mixtures, employ gradient elution in flash chromatography (e.g., 5–20% methanol in dichloromethane) . Validate purity via HPLC (>95% area under the curve) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities. For example, NOESY can confirm spatial relationships between methoxy and methyl groups .
  • X-ray Crystallography : Resolve absolute configuration and crystal packing effects, especially if tautomerism or rotational isomers are suspected .

Q. What computational methods predict the compound’s reactivity and stability under varying conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .
  • Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., protein binding) to guide drug design .

Q. How does the methoxy group influence the compound’s electronic properties and reactivity?

  • Methodology :

  • UV-Vis Spectroscopy : Compare absorption spectra with des-methyl analogs to assess conjugation changes. Methoxy groups typically redshift λmax due to electron-donating effects .
  • Cyclic Voltammetry : Measure oxidation/reduction potentials to quantify electron-donating strength. Methoxy substituents often lower oxidation potentials by stabilizing cationic intermediates .

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